molecular formula C21H24O3 B14672897 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one CAS No. 38482-02-9

1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one

Cat. No.: B14672897
CAS No.: 38482-02-9
M. Wt: 324.4 g/mol
InChI Key: NBLRWMWYAVQRIF-UHFFFAOYSA-N
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Description

1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one is an organic compound with the molecular formula C21H24O3. It is known for its unique structure, which includes a hexyl chain and two hydroxyl groups attached to a phenyl ring, along with a phenylprop-2-EN-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one typically involves the condensation of 5-hexyl-2,4-dihydroxybenzaldehyde with acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenylprop-2-EN-1-one moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one is unique due to its combination of a hexyl chain, two hydroxyl groups, and a phenylprop-2-EN-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

38482-02-9

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-(5-hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H24O3/c1-2-3-4-8-11-17-14-18(21(24)15-20(17)23)19(22)13-12-16-9-6-5-7-10-16/h5-7,9-10,12-15,23-24H,2-4,8,11H2,1H3

InChI Key

NBLRWMWYAVQRIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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